N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Description
N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure which includes a quinoline moiety known for its diverse pharmacological properties.
Chemical Structure
The chemical formula of this compound is C26H24N2O5S. Its structural features include:
- A quinoline backbone, which is often associated with antitumor activity.
- A methoxybenzenesulfonyl group that may enhance solubility and bioavailability.
- A dimethylphenyl group that could influence binding interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents .
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, possibly through disruption of bacterial cell wall synthesis or function.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The IC50 values for similar compounds ranged from 0.85 µM to 6.75 µM depending on the specific structural modifications .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 8 | A549 | 6.75 ± 0.19 |
Compound 8 | HCC827 | 6.26 ± 0.33 |
Compound 8 | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
Compounds similar to this compound have also shown promising results against various bacterial strains:
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial metabolic pathways or structural integrity.
Case Studies
- Study on Quinoline Derivatives : A study focusing on quinoline derivatives indicated that modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
- Antibacterial Screening : Another investigation revealed that derivatives containing methoxy and sulfonamide groups exhibited potent antibacterial activity against Gram-positive bacteria .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-8-9-18(2)22(14-17)27-25(29)16-28-15-24(26(30)21-6-4-5-7-23(21)28)34(31,32)20-12-10-19(33-3)11-13-20/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAKPIFSCNNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.